CYP11B2 Inhibition: Sub‑Nanomolar IC50 of the 3‑Iodophenyl Core vs. 4‑Iodophenyl Isomer
The 3‑iodophenyl substitution of the target compound scaffold reduces the IC50 against human CYP11B2 expressed in V79 cells by approximately 134‑fold relative to the 4‑iodophenyl positional isomer. In BindingDB ChEMBL records, the 3‑iodophenyl analogue (CHEMBL3582475) inhibits CYP11B2 with an IC50 of 0.8 nM under a 1‑hour pre‑incubation protocol using 11‑deoxycorticosterone as substrate [1], whereas the 4‑iodophenyl counterpart (CHEMBL3582460) achieves only 107 nM under the same assay format [2]. This meta‑vs‑para selectivity gain is consistent with crystallographic evidence from the structurally related etomidate series, where the iodophenyl orientation dictates the depth of heme‑iron coordination [3].
| Evidence Dimension | Inhibition of human CYP11B2 (aldosterone synthase) |
|---|---|
| Target Compound Data | IC50 = 0.8 nM (3-iodophenyl scaffold, CHEMBL3582475) [1] |
| Comparator Or Baseline | IC50 = 107 nM (4-iodophenyl scaffold, CHEMBL3582460) [2] |
| Quantified Difference | Approximately 134-fold improvement in potency |
| Conditions | V79 cells expressing human CYP11B2; 1 h pre-incubation with 11-deoxycorticosterone substrate; HTRF-based readout |
Why This Matters
For groups designing aldosterone synthase inhibitors, the 3-iodophenyl regioisomer provides a two‑order‑of‑magnitude potency advantage that directly reduces the compound quantity required for in vitro screening and may translate to lower in vivo dosing.
- [1] BindingDB BDBM50092186 (CHEMBL3582475). IC50 = 0.8 nM; Inhibition of human CYP11B2 expressed in V79 cells. View Source
- [2] BindingDB BDBM50092166 (CHEMBL3582460). IC50 = 107 nM; Inhibition of human CYP11B2 expressed in V79 cells. View Source
- [3] Emmerich, J. et al. (2011) 'Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors', ResearchGate. View Source
